(2-(Prop-1-en-2-yl)phenyl)methanol
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Overview
Description
(2-(Prop-1-en-2-yl)phenyl)methanol is an organic compound with the molecular formula C10H12O. It is a type of benzyl alcohol where the benzyl group is substituted with a 1-methylethenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Prop-1-en-2-yl)phenyl)methanol can be achieved through several methods. One common method involves the alkylation of benzyl alcohol with isopropenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another synthetic route involves the reduction of 2-(1-Methylethenyl)benzaldehyde using a reducing agent like sodium borohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 2-(1-Methylethenyl)benzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Prop-1-en-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1-Methylethenyl)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(1-Methylethenyl)benzylamine when treated with reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(1-Methylethenyl)benzaldehyde
Reduction: 2-(1-Methylethenyl)benzylamine
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(2-(Prop-1-en-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Prop-1-en-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
(2-(Prop-1-en-2-yl)phenyl)methanol can be compared with other similar compounds such as:
Benzyl alcohol: Unlike this compound, benzyl alcohol lacks the 1-methylethenyl group, making it less reactive in certain chemical reactions.
2-(1-Methylethenyl)benzaldehyde: This compound is an oxidized form of this compound and is used as an intermediate in various chemical syntheses.
2-(1-Methylethenyl)benzylamine: This is a reduced form of this compound and is used in the synthesis of pharmaceuticals and other organic compounds.
Properties
IUPAC Name |
(2-prop-1-en-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,11H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKILVMMBUMPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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